2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such heterocyclic systems is often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . In many cases, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of a fluorophenyl group suggests that the compound might have unique electronic properties . Additionally, each compound can be characterized by its unique IR band, with fluoro-substituted compounds demonstrating characteristic stretching bands at 512–529 cm −1 .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Activity
Hosamani, Reddy, and Devarajegowda (2015) described the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, showing significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines. Some compounds exhibited anticancer activity comparable to or greater than the standard drug Cisplatin. Additionally, DNA cleavage studies suggested the inhibition of pathogenic organism growth through genomic cleavage (Hosamani, Reddy, & Devarajegowda, 2015).
Antitubercular and Antimicrobial Activity
Kamdar et al. (2011) synthesized novel 4H-chromeno[2,3-d]pyrimidine derivatives with pronounced antitubercular and antimicrobial activities. Their study provided valuable insights into the potential therapeutic applications of these compounds against Mycobacterium tuberculosis and various bacterial and fungal strains (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Radiosynthesis for Imaging Applications
Dollé et al. (2008) reported the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting its utility in neuroimaging and the study of neurodegenerative diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial and Analgesic Activities
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfonamide moiety, demonstrating antimicrobial effectiveness and potential use as antimicrobial agents. This study emphasizes the broad spectrum of biological activities that these derivatives may possess (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
DNA Cleavage and Antitubercular Agents
Reddy, Hosamani, and Devarajegowda (2015) designed benzocoumarin-pyrimidine hybrids displaying potent antitubercular activity, with some compounds showing promising leads for new antitubercular agents following cytotoxicity and DNA cleavage studies (Reddy, Hosamani, & Devarajegowda, 2015).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications. For instance, due to the intriguing structures and exceptional biological activities of similar compounds, there is interest in the synthesis and in-vitro cytotoxicity evaluation of novel halogenated derivatives .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCJERJKAJUQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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